7-Phenyl-4,6-pteridinediol
Description
Pteridine derivatives are known for diverse biological activities, including roles as enzyme inhibitors or fluorescent probes .
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
7-phenyl-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C12H8N4O2/c17-11-9-10(13-6-14-11)15-8(12(18)16-9)7-4-2-1-3-5-7/h1-6H,(H,16,18)(H,13,14,15,17) |
InChI Key |
XDBOGXKPFLKXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=N3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-4,6-pteridinediol typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trichloropyrimidine with phenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired pteridine ring .
Industrial Production Methods
Industrial production of 7-Phenyl-4,6-pteridinediol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-4,6-pteridinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl group can be substituted with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
7-Phenyl-4,6-pteridinediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-4,6-pteridinediol involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of poly(ADP-ribose) polymerase 1 (PARP-1), leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The evidence includes two pteridine derivatives:
Below is a detailed comparison based on substituents, molecular properties, and applications:
Functional Implications
Hydrophilicity vs. Hydrophobicity: 2-Amino-4,6-pteridinediol hydrate is polar, making it suitable for aqueous environments (e.g., biochemical assays) .
Biological Activity: The hydroxyl and amino groups in Xanthopterin derivatives are critical for binding to folate receptors or enzymes like xanthine oxidase . The triphenyl substitution in NSC-26384 (a related compound) suggests steric hindrance, which may modulate selectivity in kinase inhibition .
Synthetic Utility: The hydrate form of 2-Amino-4,6-pteridinediol facilitates crystallization, aiding in structural characterization . The triphenyl derivative’s bulky structure may serve as a precursor for metal-organic frameworks or supramolecular assemblies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
